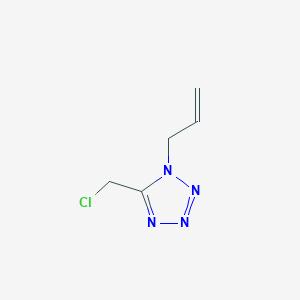

5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

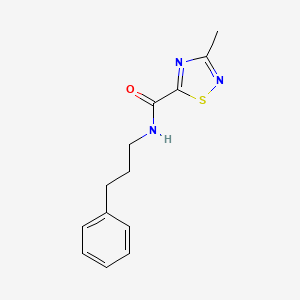

5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole (5-CMPT) is a heterocyclic organic compound that belongs to the class of tetrazoles. It was first synthesized by the Japanese chemist Kiyoshi Fukuyama in the early 2000s, and has since been studied extensively for its potential applications in various scientific fields. 5-CMPT has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Molecular Docking and Crystal Structure Analysis

Tetrazole derivatives have been explored for their potential interactions with biological molecules. A study by Al-Hourani et al. (2015) involved docking studies and X-ray crystallography of tetrazole derivatives to understand their orientation and interactions within the active site of the cyclooxygenase-2 enzyme, suggesting potential for COX-2 inhibition (Al-Hourani et al., 2015).

Synthesis and Functionalization

Tetrazoles serve as key intermediates in organic and medicinal chemistry due to their bioisosteric similarity to carboxylic acids. Roh et al. (2012) provided a comprehensive review on the synthesis and functionalization of 5-substituted tetrazoles, highlighting their importance in drug design and material science (Roh, Vávrová, & Hrabálek, 2012).

Gas Adsorption and Separation

A study by Zhang et al. (2010) on a metal-organic framework (MOF) with tetrazole-functionalized ligands demonstrated its capability for gas adsorption and separation, highlighting the potential of tetrazole derivatives in materials science for environmental applications (Zhang, Chang, Hu, & Bu, 2010).

Alkylation Studies

Myznikov et al. (2004) explored the alkylation of 5-substituted tetrazoles, leading to the formation of various isomers and demonstrating the synthetic versatility of tetrazole compounds in organic synthesis (Myznikov, Artamonova, Koldobskii, & Hrabálek, 2004).

Antitumor Activity

The potential antitumor activity of imidazotetrazines, related to tetrazole chemistry, was investigated, showing promising results against certain types of leukemia, thus indicating the significance of tetrazole derivatives in medicinal chemistry (Stevens et al., 1984).

Propiedades

IUPAC Name |

5-(chloromethyl)-1-prop-2-enyltetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYYBHUCVPOWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)

![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)